1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with an ethynylphenyl group attached at the 1-position. This compound is part of a class of molecules known for their unique structural properties, which include high strain and rigidity due to the bicyclo[1.1.1]pentane framework. These properties make it an interesting subject for research in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane typically involves a multi-step process. One common method includes the Sonogashira coupling reaction between 1-(3-iodophenyl)bicyclo[1.1.1]pentane and trimethylsilylacetylene, followed by deprotection to yield the target compound. This reaction is carried out under mild conditions, often using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in Sonogashira coupling reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Addition Reactions: Halogenated or hydrogenated derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique structural features.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a bioisostere for aromatic rings.
Industry: Utilized in materials science for the development of new materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane is not well-documented. its effects are likely related to its unique structural properties, which can influence molecular interactions and reactivity. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can interact with various molecular targets, potentially affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
1-(3-Ethynylphenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and ethynyl-substituted compounds:
Similar Compounds: 1-(3-Iodophenyl)bicyclo[1.1.1]pentane, 1-(3-Bromophenyl)bicyclo[1.1.1]pentane, and 1-(3-Chlorophenyl)bicyclo[1.1.1]pentane.
Uniqueness: The presence of the ethynyl group provides additional reactivity and potential for further functionalization, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
1-(3-ethynylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-10-4-3-5-12(6-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJMYFUKQFZWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C23CC(C2)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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